molecular formula C8H15NOS B1458219 9-Oxa-1-thia-4-azaspiro[5.5]undecane CAS No. 85392-92-3

9-Oxa-1-thia-4-azaspiro[5.5]undecane

Cat. No.: B1458219
CAS No.: 85392-92-3
M. Wt: 173.28 g/mol
InChI Key: INRDZRKSMBTGOU-UHFFFAOYSA-N
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Description

9-Oxa-1-thia-4-azaspiro[5.5]undecane is a chemical compound with the molecular formula C8H15NOS . It has a molecular weight of 173.28 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NOS/c1-4-10-5-2-8(1)7-9-3-6-11-8/h9H,1-7H2 . This code provides a unique identifier for the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

  • Synthetic Approaches to Spiroaminals : This compound and similar spiroaminals are found in both natural and synthetic products that possess significant biological activities. Their unique structure makes them challenging yet interesting targets for chemical synthesis (Sinibaldi & Canet, 2008).

  • Antihypertensive Properties : Certain derivatives of this compound have been studied for their antihypertensive properties in the spontaneously hypertensive rat model, indicating potential medicinal applications (Clark et al., 1983).

  • Antibacterial Agents : Derivatives of 1-oxa-9-azaspiro[5.5]undecane were used in the synthesis of ciprofloxacin derivatives, with some showing distinct activity against specific bacterial strains (Lukin et al., 2022).

  • Stereoelectronic Effects Study : This compound is used to study stereoelectronic effects such as the anomeric and exo-anomeric effects in the monothio and the dithioacetal functions, contributing to the understanding of molecular behavior (Deslongchamps et al., 1981).

  • Synthesis of Spirodioxanes, Oxathianes, and Morpholines : An efficient route to various spiro compounds, including 10-aza-4-thia- and 10-oxa-4-thia-1,7-dioxaspiro[5.5]undecanes, has been developed, indicating the compound's versatility in creating new chemical entities (Goubert et al., 2009).

  • Construction of Drug Discovery Modules : Thia/oxa-azaspiro[3.4]octanes, a related class, have been synthesized as novel, multifunctional modules for drug discovery, showcasing the potential of spiro compounds in pharmaceutical development (Li et al., 2013).

  • Analgesic Activity : Certain derivatives of 2-Amino-7-oxa-3-thia-1-azaspiro[5.5]undec-1-ene have shown significant analgesic activity in various assays, suggesting therapeutic potential (Cohen et al., 1978).

  • Inhibitors of Soluble Epoxide Hydrolase : Spirocyclic 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold derivatives have been investigated as potential inhibitors of soluble epoxide hydrolase, a target in the treatment of cardiovascular disease, inflammation, and pain (Lukin et al., 2018).

  • Enhanced Reactivity in Chemical Reactions : Certain cyclic anhydrides of the compound display enhanced reactivity and broad substrate scope in chemical reactions like the Castagnoli-Cushman reaction with imines (Rashevskii et al., 2020).

  • Electrochemical Lactonization : A modified electrode using a derivative of this compound has been used for electrocatalytic oxidation of diols, yielding optically active lactones, indicating applications in asymmetric synthesis (Kashiwagi et al., 2003).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Properties

IUPAC Name

9-oxa-1-thia-4-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NOS/c1-4-10-5-2-8(1)7-9-3-6-11-8/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRDZRKSMBTGOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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